molecular formula C14H11NO2S B12560648 4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one CAS No. 179337-84-9

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one

Cat. No.: B12560648
CAS No.: 179337-84-9
M. Wt: 257.31 g/mol
InChI Key: KVRVMCQXLCPWHV-UHFFFAOYSA-N
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Description

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the thieno[2,3-b]pyridine core.

Scientific Research Applications

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the presence of both hydroxyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

179337-84-9

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

4-hydroxy-2-methyl-5-phenyl-7H-thieno[2,3-b]pyridin-6-one

InChI

InChI=1S/C14H11NO2S/c1-8-7-10-12(16)11(9-5-3-2-4-6-9)13(17)15-14(10)18-8/h2-7H,1H3,(H2,15,16,17)

InChI Key

KVRVMCQXLCPWHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)NC(=O)C(=C2O)C3=CC=CC=C3

Origin of Product

United States

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